molecular formula C11H12O B11759200 2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde

2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde

Cat. No.: B11759200
M. Wt: 160.21 g/mol
InChI Key: PEQVIHAEPCRQEB-GHMZBOCLSA-N
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Description

2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde is an organic compound with the molecular formula C11H12O. It is a cyclopropyl derivative with a phenyl group attached to the cyclopropane ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of benzaldehyde with diazomethane to form a cyclopropane intermediate, which is then oxidized to the corresponding aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products Formed

Scientific Research Applications

2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases or thioacetals. The phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde is unique due to its combination of a cyclopropyl ring, phenyl group, and aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde

InChI

InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11-/m1/s1

InChI Key

PEQVIHAEPCRQEB-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H]([C@H]1C2=CC=CC=C2)CC=O

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC=O

Origin of Product

United States

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